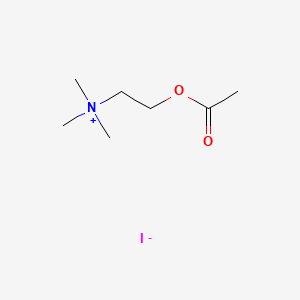
Aflatoxin G1 9,10-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aflatoxin G1 9,10-epoxide is a highly reactive and toxic metabolite derived from aflatoxin G1, a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in various food products, including cereals, nuts, and spices . The epoxide form of aflatoxin G1 is particularly significant due to its ability to form DNA adducts, leading to mutations and potentially cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin G1 9,10-epoxide typically involves the biotransformation of aflatoxin G1 by liver enzymes, particularly cytochrome P450 . This enzymatic process introduces an epoxide group at the 9,10 position of the aflatoxin G1 molecule . The reaction conditions often require the presence of oxygen and NADPH as a cofactor .
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the associated health risks. it can be produced in controlled laboratory settings for research purposes using purified enzymes and specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin G1 9,10-epoxide undergoes several types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form dihydrodiols.
Reduction: The epoxide can be reduced to form less toxic metabolites.
Substitution: The epoxide group can react with nucleophiles, such as DNA bases, leading to the formation of DNA adducts.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as cytochrome P450 enzymes and oxygen.
Reduction: Involves reducing agents like NADPH.
Substitution: Typically occurs under physiological conditions within the cell.
Major Products Formed:
Dihydrodiols: Formed through oxidation reactions.
DNA Adducts: Formed through substitution reactions with DNA bases.
Scientific Research Applications
Aflatoxin G1 9,10-epoxide has several scientific research applications, including:
Chemistry: Used to study the mechanisms of epoxide formation and reactivity.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Studied for its carcinogenic properties and potential as a model compound for cancer research.
Industry: Used in the development of detection methods for aflatoxin contamination in food products.
Mechanism of Action
The mechanism of action of aflatoxin G1 9,10-epoxide involves its ability to form covalent bonds with DNA, leading to the formation of DNA adducts . These adducts can cause mutations during DNA replication, potentially leading to cancer . The primary molecular targets are the guanine bases in DNA . The formation of these adducts disrupts normal cellular processes and can lead to cell death or uncontrolled cell proliferation .
Comparison with Similar Compounds
Aflatoxin B1 8,9-epoxide: Another highly reactive and carcinogenic epoxide form of aflatoxin B1.
Aflatoxin M1 8,9-epoxide: A less toxic epoxide form found in milk and dairy products.
Comparison:
Properties
CAS No. |
120476-24-6 |
|---|---|
Molecular Formula |
C17H12O8 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(3R,4R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |
InChI |
InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13-,16+,17+/m1/s1 |
InChI Key |
LINLJHREPZSLCI-AQMVCYDESA-N |
SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Isomeric SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aflatoxin G1 9,10-epoxide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)
![N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide](/img/structure/B1664323.png)
![N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide](/img/structure/B1664324.png)
![N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide](/img/structure/B1664328.png)







